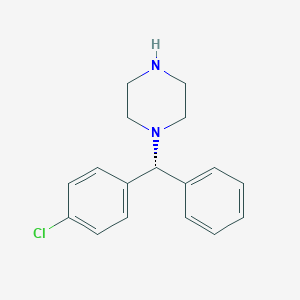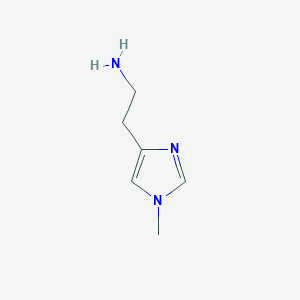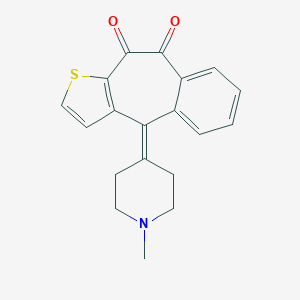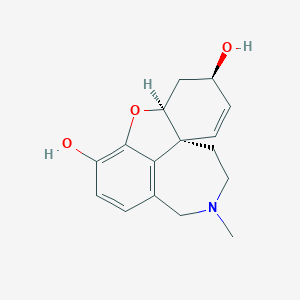
Sanguinine
概要
説明
サンギニンは、ケシ科の植物(アメリカヤマブキソウ(Sanguinaria canadensis)、メキシコハナビシソウ(Argemone mexicana)、ケシ科の植物(Chelidonium majus))など、さまざまな植物種に自然に存在するアルカロイドです。 。それはその強力な生物学的活性で知られており、その潜在的な治療用途について広く研究されています。
科学的研究の応用
Sanguinine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various bioactive compounds. In biology, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent .
In medicine, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis . Additionally, this compound has antimicrobial properties and is being investigated for its potential use in treating bacterial infections .
In industry, this compound is used in the production of environmentally friendly agrochemicals and livestock food supplements. Its ability to confer chemical protection against pathogens and herbivores makes it a valuable compound in agricultural applications .
作用機序
サンギニンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。サンギニンは、特定のタンパク質や酵素に結合し、細胞プロセスを破壊し、細胞死を誘導することによって効果を発揮します。 主な分子標的には、BCL-2、MAPKs、Akt、NF-κB、および活性酸素種(ROS)が含まれます。 。 これらの相互作用は、腫瘍の転移と発生を阻害するため、サンギニンはがん治療のための有望な候補となっています。 .
Safety and Hazards
Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . If ingested, it can cause a disease known as epidemic dropsy . If applied to the skin, sanguinarine may cause a massive scab of dead flesh where it killed the cells where it was applied, called an eschar .
生化学分析
Biochemical Properties
Sanguinine interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit tumor metastasis and development by disrupting a wide range of cell signaling pathways and its molecular targets, such as BCL-2, MAPKs, Akt, NF-κB, ROS, and microRNAs (miRNAs) . It also hinders nicotinergic, muscarinergic, and serotonin-2 receptors, impairing nerve transmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit A549 and H1975 non-small cell lung cancer (NSCLC) cells . It induces apoptosis of these cells by inhibiting the Akt signaling pathway and elevating the reactive oxygen species (ROS) . This compound also induces a rapid caspase-dependent cell death in human melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It disrupts a wide range of cell signaling pathways and interacts with molecular targets such as BCL-2, MAPKs, Akt, NF-κB, ROS, and miRNAs . It also inhibits the Na+/K±ATPase transmembrane protein .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that a single dose of 5 mg/kg/day of this compound reduces the total worm load by 47.6%, 54%, 55.2%, and 27.1% at different stages of development .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It was found that the enzymes involved in the biosynthesis of this compound are localized to three subcellular compartments: the cytosol, the nucleus, and the endoplasmic reticulum . This indicates extensive trafficking of pathway intermediates across the endomembranes and suggests a key role for compartmentalization in the regulation of this compound metabolism .
準備方法
合成経路と反応条件: サンギニンは、半合成法や持続可能な生産経路を含むさまざまな方法で合成できます。 一般的な方法の1つは、植物源からサンギナリンを抽出し、続いて化学修飾を行い、サンギニンを得る方法です。 。反応条件には、通常、サンギナリンからサンギニンへの変換を促進するための特定の試薬と触媒の使用が含まれます。
工業生産方法: サンギニンの工業生産には、多くの場合、植物源からの大規模な抽出、それに続く精製および化学修飾プロセスが含まれます。 高速液体クロマトグラフィー(HPLC)や液体クロマトグラフィー質量分析(LC-MS)などの技術は、最終製品の純度と品質を確保するために一般的に使用されています。 .
化学反応の分析
反応の種類: サンギニンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。
一般的な試薬と条件: サンギニンの化学反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件には、多くの場合、目的の変換を実現するために、特定の温度、圧力、および溶媒が含まれます。 .
生成される主な生成物: サンギニンの化学反応から生成される主な生成物には、生物活性が向上したさまざまな誘導体があります。 これらの誘導体は、抗がん作用や抗菌作用など、その潜在的な治療用途について研究されています。 .
科学研究への応用
サンギニンは、化学、生物学、医学、産業など、さまざまな科学研究に広く応用されています。化学では、さまざまな生物活性化合物の合成の出発物質として使用されます。 生物学では、サンギニンは細胞プロセスへの影響と治療薬としての可能性について研究されています。 .
医学では、サンギニンは抗がん剤として有望視されており、研究ではがん細胞の増殖を阻害し、アポトーシスを誘導する能力が示されています。 。 さらに、サンギニンは抗菌作用があり、細菌感染症の治療への潜在的な用途について調査されています。 .
産業では、サンギニンは環境に優しい農薬や家畜用飼料サプリメントの製造に使用されています。 病原体や草食動物に対する化学的な保護を与える能力は、農業用途において貴重な化合物となっています。 .
類似化合物との比較
サンギニンは、サンギナリンやケレリトリンなどの他のベンゾフェナントリジンアルカロイドと構造的に類似しています。 サンギニンは、その特定の分子相互作用と生物学的活性においてユニークです。 。 サンギナリンとケレリトリンも抗がん作用や抗菌作用を示しますが、サンギニンの独特の作用機序と分子標的は、治療用途のための貴重な化合物として際立っています。 .
類似化合物のリスト:- サンギナリン
- ケレリトリン
- マカルピン
- ケリルービン
特性
IUPAC Name |
(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209575 | |
| Record name | O-Desmethylgalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60755-80-8 | |
| Record name | Sanguinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Desmethylgalantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylgalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



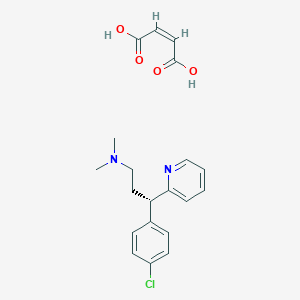



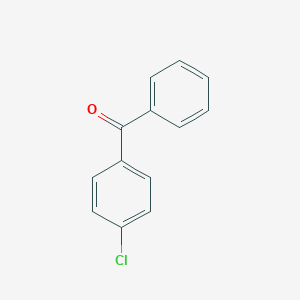



![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
